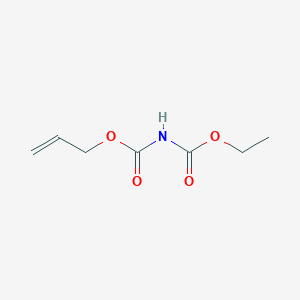
prop-2-enyl N-ethoxycarbonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethoxycarbonyl)carbamic acid allyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of an ethoxycarbonyl group and an allyl ester group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxycarbonyl)carbamic acid allyl ester typically involves the reaction of carbamic acid derivatives with allyl alcohol in the presence of a catalyst. One common method is the esterification of carbamic acid with allyl alcohol using a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of (Ethoxycarbonyl)carbamic acid allyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Ethoxycarbonyl)carbamic acid allyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and allyl alcohol.
Oxidation: Allyl aldehyde or allyl carboxylic acid.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
(Ethoxycarbonyl)carbamic acid allyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (Ethoxycarbonyl)carbamic acid allyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to release carbamic acid and allyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methoxycarbonyl)carbamic acid allyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
(Ethoxycarbonyl)carbamic acid methyl ester: Similar structure but with a methyl group instead of an allyl group.
(Ethoxycarbonyl)carbamic acid benzyl ester: Similar structure but with a benzyl group instead of an allyl group.
Uniqueness
(Ethoxycarbonyl)carbamic acid allyl ester is unique due to the presence of both an ethoxycarbonyl group and an allyl ester group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The allyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
188193-21-7 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
prop-2-enyl N-ethoxycarbonylcarbamate |
InChI |
InChI=1S/C7H11NO4/c1-3-5-12-7(10)8-6(9)11-4-2/h3H,1,4-5H2,2H3,(H,8,9,10) |
Clé InChI |
PXPGLNGTQNDSTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)OCC=C |
SMILES canonique |
CCOC(=O)NC(=O)OCC=C |
Synonymes |
Imidodicarbonic acid, ethyl 2-propenyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















